4-p-Tolylthiazol-2-ol
CAS No.: 2103-90-4
Cat. No.: VC4750061
Molecular Formula: C10H9NOS
Molecular Weight: 191.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2103-90-4 |
---|---|
Molecular Formula | C10H9NOS |
Molecular Weight | 191.25 |
IUPAC Name | 4-(4-methylphenyl)-3H-1,3-thiazol-2-one |
Standard InChI | InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) |
Standard InChI Key | FKFCXWOMNWZZQG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=O)N2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The core structure of 4-p-Tolylthiazol-2-ol consists of a five-membered thiazole ring substituted with a hydroxyl group at position 2 and a p-tolyl group (4-methylphenyl) at position 4 (Figure 1). The thiazole ring’s sulfur and nitrogen atoms contribute to its electronic properties, enabling participation in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Table 1: Key Identifiers of 4-p-Tolylthiazol-2-ol
Property | Value |
---|---|
CAS Number | 2103-90-4 |
Molecular Formula | |
Molecular Weight | 191.25 g/mol |
IUPAC Name | 4-(4-Methylphenyl)-1,3-thiazol-2-ol |
Synthesis and Manufacturing
One-Pot Synthesis Methodology
A high-yield (81%) synthesis of 4-p-Tolylthiazol-2-ol was achieved via a one-pot reaction between benzoyl isothiocyanate and a bromoketone derivative in methanol under reflux conditions (65°C, 19 hours) with lithium hydroxide monohydrate as a catalyst . The general procedure involves:
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Dissolving benzoyl isothiocyanate (1 mmol) and bromoketone (1 mmol) in methanol (5 mL).
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Adding 3 drops of water to initiate cyclization.
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Refluxing until completion (monitored by TLC), followed by precipitation and recrystallization using a -pentane (1:1) mixture.
This method emphasizes atom economy and scalability, aligning with green chemistry principles .
Reaction Mechanism
The synthesis proceeds through nucleophilic attack of the isothiocyanate’s sulfur on the bromoketone’s α-carbon, followed by cyclization to form the thiazole ring. The p-tolyl group is introduced via the bromoketone precursor, ensuring regioselectivity at the 4-position .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 3200–3400 cm (O–H stretch) and 1650 cm (C=N stretch) .
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NMR: -NMR signals at δ 2.35 ppm (singlet, CH from p-tolyl) and δ 7.25–7.45 ppm (aromatic protons) .
Solubility and Stability
4-p-Tolylthiazol-2-ol is sparingly soluble in polar solvents (e.g., water) but exhibits good solubility in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, necessitating storage at低温 .
Future Directions
Drug Development
Functionalization of the hydroxyl group at position 2 could yield prodrugs with enhanced bioavailability. For example, acetylation or glycosylation may improve solubility and pharmacokinetics .
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